molecular formula C7H11F3O2S B14546643 Hex-1-en-3-yl trifluoromethanesulfinate CAS No. 61795-06-0

Hex-1-en-3-yl trifluoromethanesulfinate

Cat. No.: B14546643
CAS No.: 61795-06-0
M. Wt: 216.22 g/mol
InChI Key: MDYRVNBBVYEGJT-UHFFFAOYSA-N
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Description

Hex-1-en-3-yl trifluoromethanesulfinate is a chemical compound known for its unique structure and properties It contains a hexene backbone with a trifluoromethanesulfinate group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hex-1-en-3-yl trifluoromethanesulfinate typically involves the reaction of hex-1-en-3-ol with trifluoromethanesulfinyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:

Hex-1-en-3-ol+CF3SO2ClHex-1-en-3-yl trifluoromethanesulfinate+HCl\text{Hex-1-en-3-ol} + \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{this compound} + \text{HCl} Hex-1-en-3-ol+CF3​SO2​Cl→Hex-1-en-3-yl trifluoromethanesulfinate+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-3-yl trifluoromethanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hex-1-en-3-yl trifluoromethanesulfonate.

    Reduction: Reduction reactions can convert the trifluoromethanesulfinate group to a trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethanesulfinate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Hex-1-en-3-yl trifluoromethanesulfonate.

    Reduction: Hex-1-en-3-yl trifluoromethyl compound.

    Substitution: Various substituted hex-1-en-3-yl derivatives.

Scientific Research Applications

Hex-1-en-3-yl trifluoromethanesulfinate has several applications in scientific research:

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty materials due to its unique properties.

Mechanism of Action

The mechanism of action of hex-1-en-3-yl trifluoromethanesulfinate involves its ability to act as a source of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Hex-1-en-3-yl trifluoromethanesulfinate can be compared with other similar compounds, such as:

    Hex-1-en-2-yl trifluoromethanesulfonate: Similar structure but with a sulfonate group instead of a sulfinyl group.

    Hex-1-en-3-yl trifluoromethyl ether: Contains a trifluoromethyl ether group instead of a sulfinyl group.

    Hex-1-en-3-yl trifluoromethyl ketone: Features a trifluoromethyl ketone group.

The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and properties compared to its analogs.

Properties

CAS No.

61795-06-0

Molecular Formula

C7H11F3O2S

Molecular Weight

216.22 g/mol

IUPAC Name

hex-1-en-3-yl trifluoromethanesulfinate

InChI

InChI=1S/C7H11F3O2S/c1-3-5-6(4-2)12-13(11)7(8,9)10/h4,6H,2-3,5H2,1H3

InChI Key

MDYRVNBBVYEGJT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C)OS(=O)C(F)(F)F

Origin of Product

United States

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